molecular formula C16H16N4O3S B5696546 N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B5696546
M. Wt: 344.4 g/mol
InChI Key: ZJGLMHMRGXFMIE-UHFFFAOYSA-N
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Description

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and a cyclohexenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions, often involving cyclization reactions.

    Introduction of the Cyclohexenylmethyl Group: This step may involve alkylation reactions where the cyclohexenylmethyl group is introduced to the thiadiazole ring.

    Attachment of the Nitrobenzamide Group: This can be done through amide bond formation reactions, where the nitrobenzamide moiety is coupled to the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.

Scientific Research Applications

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.

    Industry: The compound could be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(cyclohexylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide: Similar structure but with a cyclohexylmethyl group instead of a cyclohexenylmethyl group.

    N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide: Similar structure but with the nitro group in a different position on the benzamide ring.

Uniqueness

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to the presence of the cyclohexenylmethyl group, which may confer different chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in research to explore new applications and effects.

Properties

IUPAC Name

N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(12-7-4-8-13(10-12)20(22)23)17-16-19-18-14(24-16)9-11-5-2-1-3-6-11/h4-5,7-8,10H,1-3,6,9H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGLMHMRGXFMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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